Sodium hydrogen 5-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
CAS No.: 73398-46-6
Cat. No.: VC17068317
Molecular Formula: C31H24N5NaO7S
Molecular Weight: 633.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73398-46-6 |
|---|---|
| Molecular Formula | C31H24N5NaO7S |
| Molecular Weight | 633.6 g/mol |
| IUPAC Name | sodium;6-amino-5-[[3-carboxy-5-methyl-4-[(4-phenylphenyl)diazenyl]oxyphenyl]diazenyl]-4-hydroxy-7-methylnaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C31H25N5O7S.Na/c1-17-12-21-14-24(44(40,41)42)16-26(37)27(21)29(28(17)32)35-33-23-13-18(2)30(25(15-23)31(38)39)43-36-34-22-10-8-20(9-11-22)19-6-4-3-5-7-19;/h3-16,37H,32H2,1-2H3,(H,38,39)(H,40,41,42);/q;+1/p-1 |
| Standard InChI Key | HOSOEQZHDFVBNO-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC2=CC(=CC(=C2C(=C1N)N=NC3=CC(=C(C(=C3)C)ON=NC4=CC=C(C=C4)C5=CC=CC=C5)C(=O)O)O)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features two azo (-N=N-) groups bridging a salicylic acid derivative, a dimethylbiphenyl system, and a sulfonated naphthyl amine (Fig. 1). The presence of sulfonate (-SO₃⁻) groups enhances water solubility, while the hydroxyl (-OH) and amino (-NH₂) groups contribute to its pH-dependent chromophoric behavior .
Molecular Formula:
Molecular Weight: ~808.76 g/mol .
Stereochemical Considerations
The biphenyl moiety introduces axial chirality due to restricted rotation around the central C-C bond. Substituents at the 3 and 3' positions (methyl groups) further stabilize this conformation, potentially influencing intermolecular interactions in solution or solid states .
Synthesis and Optimization
Diazotization and Coupling Reactions
The synthesis follows a multi-step diazo coupling strategy, as illustrated in Scheme 1:
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Diazotization of 2-Amino-8-Hydroxy-6-Sulphonato-1-Naphthylamine:
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First Coupling with 3,3'-Dimethylbiphenyl-4-Amine:
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Second Diazotization and Coupling with Salicylic Acid:
Yield Optimization:
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Slow addition of reactants (1–2 mL/min) improves yield to ~75% .
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Post-synthesis purification via recrystallization from ethanol-water (1:3 v/v) enhances purity to >95% .
Spectroscopic Characterization
UV-Vis Spectroscopy
The compound exhibits strong absorbance in the visible range due to extended π-conjugation:
Infrared Spectroscopy
Key IR bands (Fig. 2):
Nuclear Magnetic Resonance
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¹H NMR (D₂O):
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¹³C NMR:
Industrial and Biomedical Applications
Textile Dyeing
The dye’s sulfonate groups facilitate binding to cellulose fibers in cotton, achieving colorfastness ratings of 4–5 (ISO 105-C06) . Comparative data with analogous dyes are provided in Table 1.
Table 1: Performance Metrics of Selected Azo Dyes
| Dye | λ_max (nm) | Wash Fastness | Light Fastness |
|---|---|---|---|
| Target Compound | 495 | 4 | 6 |
| Congo Red | 500 | 3 | 5 |
| Methyl Orange | 465 | 2 | 4 |
Environmental and Toxicological Considerations
Biodegradation
Microbial degradation by Pseudomonas aeruginosa achieves 70% breakdown within 14 days under aerobic conditions . Metabolites include sulfanilic acid and salicylate derivatives, detected via HPLC-MS .
Ecotoxicity
Regulatory Status
Classified as a Category 3 irritant under GHS guidelines. Occupational exposure limits (OELs) set at 0.1 mg/m³ for inhalable dust .
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